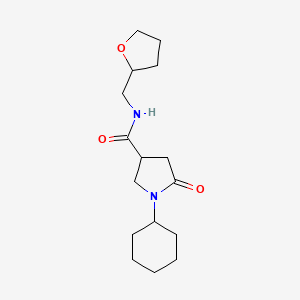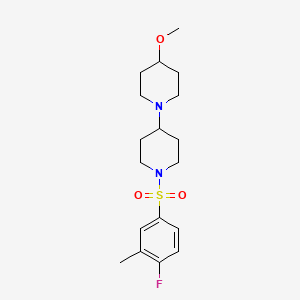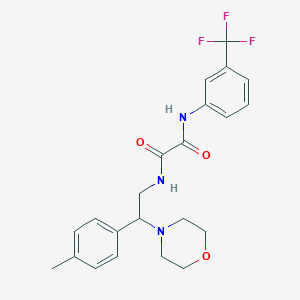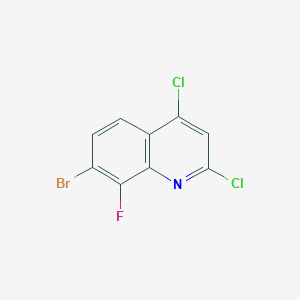
7-Bromo-2,4-dichloro-8-fluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antiplasmodial Activity
- 7-Bromo analogs of aminoquinolines (AQs) exhibit significant antiplasmodial activity against both chloroquine-susceptible and -resistant Plasmodium falciparum. This suggests their potential in malaria treatment (De et al., 1998).
Synthesis and Antitumor Activity
- A method for synthesizing fluoromethyl-containing analogs of antitumor alkaloid luotonin A has been developed, involving 7-bromo-2,4-dichloro-8-fluoroquinoline. These compounds retain antitumor activity and are effective against cancer cell lines (Golubev et al., 2010).
In Vitro Cytotoxic Studies
- 8-Hydroxyquinoline derived p-halo N4-phenyl substituted thiosemicarbazones and their metal complexes, including bromo derivatives, show enhanced antiproliferative activity against breast cancer cell lines. This highlights their potential as chemotherapeutic agents (Kotian et al., 2021).
Photochemistry and Photophysics
- Studies on 8-Hydroxyquinoline, a fluorogenic ligand, provide insights into photoinduced tautomerization and solvation effects. This research is crucial for understanding the photophysical properties of similar compounds (Bardez et al., 1997).
Novel Antibacterial Agents
- Novel antibacterial agents have been designed using quinolone structures, demonstrating potent antibacterial activities against various strains. The study of these derivatives contributes to the development of new antibiotics (Kuramoto et al., 2003).
Photochemical Protective Group
- Brominated hydroxyquinoline has been identified as an efficient photolabile protecting group for carboxylic acids, showing potential for biological applications, including controlled drug release (Fedoryak & Dore, 2002).
Synthesis and Molecular Docking
- The synthesis of indole-aminoquinazoline hybrids, involving bromo derivatives, has been studied for anticancer properties. These compounds show significant activity against various cancer cell lines, highlighting their therapeutic potential (Mphahlele et al., 2018).
Safety and Hazards
The compound is classified under GHS07 and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other skin areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
7-bromo-2,4-dichloro-8-fluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrCl2FN/c10-5-2-1-4-6(11)3-7(12)14-9(4)8(5)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXBVCIAVOPYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=N2)Cl)Cl)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrCl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,4-dichloro-8-fluoroquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

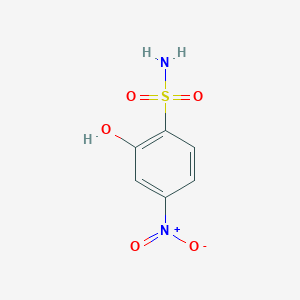
![(Z)-ethyl 2-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2697194.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2697196.png)
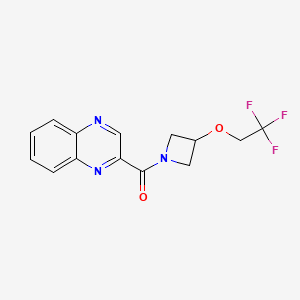
![N-[4-chloro-5-formyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide](/img/structure/B2697198.png)

![5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2697200.png)
![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/no-structure.png)
![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2697202.png)
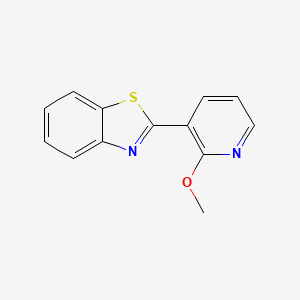
![N-butyl-3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2697206.png)
